molecular formula C6H4ClF3N2 B1506061 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine CAS No. 944901-47-7

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1506061
CAS No.: 944901-47-7
M. Wt: 196.56 g/mol
InChI Key: FKYOOPNTSUPIEQ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine (CAS 1379322-47-0) is a halogenated pyrimidine derivative of high interest in medicinal and agrochemical research . It is characterized by a trifluoromethyl group at position 2 and a reactive chloromethyl group at position 4 . The trifluoromethyl group is a key motif that imparts electron-withdrawing effects, which can enhance metabolic stability and lipophilicity of lead compounds . The chloromethyl moiety serves as a versatile handle for further functionalization, readily undergoing nucleophilic substitution reactions with various agents such as amines, thiols, and alcohols to create a diverse array of derivatives . This makes the compound a valuable and versatile synthetic intermediate for constructing more complex molecules aimed at probing biological pathways or developing new active ingredients . As a building block, it can be used in the synthesis of potential enzyme inhibitors or receptor ligands, owing to the ability of the pyrimidine core to interact with key biological targets . The compound should be handled by experienced personnel in a laboratory setting. It is intended for research purposes only and is not for human or veterinary use . Researchers are advised to consult the safety data sheet (SDS) and characterize the compound using techniques such as 1 H NMR, LC-MS, and HPLC to confirm its purity and structural integrity before use .

Properties

IUPAC Name

4-(chloromethyl)-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-2-4-1-5(6(8,9)10)12-3-11-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYOOPNTSUPIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717056
Record name 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-47-7
Record name 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the strategic introduction of the chloromethyl and trifluoromethyl groups onto the pyrimidine core. A common approach is the functionalization of appropriately substituted pyrimidines, often starting from 2-chloro-4,6-dimethylpyrimidine or related precursors.

One prevalent method involves nucleophilic substitution reactions where the chloromethyl moiety is introduced via chloromethylation of a methyl group at position 4. Concurrently, trifluoromethylation at position 6 is achieved using trifluoromethylating agents under controlled conditions. The electron-withdrawing trifluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, while the chloromethyl group serves as a reactive site for further derivatization.

Typical reaction conditions include the use of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution and trifluoromethylation steps. The reactions are generally conducted under inert atmosphere to prevent side reactions and optimize yield.

Industrial Production Techniques

In industrial settings, the synthesis is scaled up using batch or continuous flow reactors with optimized parameters to maximize yield and purity. The use of continuous flow technology allows better control over reaction temperature, mixing, and residence time, which is crucial for handling reactive intermediates like chloromethyl derivatives.

Purification methods such as crystallization and chromatographic techniques (e.g., column chromatography) are employed to isolate the target compound with high purity. The process parameters are carefully adjusted to minimize by-products and degradation, ensuring the compound's suitability for downstream applications in pharmaceuticals and agrochemicals.

Key Intermediate Preparation: 4,6-Dichloropyrimidine

A critical intermediate in the synthesis of chloromethyl-substituted pyrimidines is 4,6-dichloropyrimidine. Its preparation involves chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of bases such as saturated hindered amines (e.g., N,N-diisopropylethylamine, also known as Hunig's base) or unsaturated five-membered nitrogen-containing rings (e.g., imidazole).

The process parameters for this chlorination are well-studied:

  • Molar ratios of POCl3 to 4,6-dihydroxypyrimidine typically range from 1:1 to 10:1, with an optimal range of 2:1 to 4:1.
  • The reaction is carried out in solvents such as dichloromethane, chlorobenzene, toluene, or acetonitrile, or sometimes without solvent.
  • Temperature is maintained between 20°C and 140°C, with preferred ranges of 25°C to 120°C, often 60°C to 90°C.
  • The presence of the hindered amine base facilitates the chlorination and scavenges generated HCl, improving yield and selectivity.

The chlorination can be performed by adding POCl3 to a mixture of 4,6-dihydroxypyrimidine and the base or by simultaneous addition of reagents to the base. The reaction mixture is then worked up to isolate 4,6-dichloropyrimidine, which serves as a precursor for subsequent chloromethylation and trifluoromethylation steps.

Summary of Preparation Methods

Step Reagents/Conditions Notes
Preparation of 4,6-dichloropyrimidine 4,6-dihydroxypyrimidine + POCl3 + hindered amine base (e.g., N,N-diisopropylethylamine) Molar ratio POCl3:substrate ~2-4:1; temp 60-90°C; solvents like dichloromethane or acetonitrile used
Introduction of trifluoromethyl group Trifluoromethylating agents (e.g., CF3 sources) + base (K2CO3) + DMF solvent Enhances electron-withdrawing effect; reaction under inert atmosphere
Chloromethylation at position 4 Chloromethylation reagents (e.g., chloromethyl chloride or equivalents) Chloromethyl group introduced for reactivity; nucleophilic substitution possible
Purification Crystallization, chromatography Ensures high purity for pharmaceutical/agrochemical use

Research Findings and Notes

  • The trifluoromethyl group at position 6 significantly improves the compound's metabolic stability and lipophilicity, which is advantageous for bioactive molecule development.
  • The chloromethyl group at position 4 is a versatile functional handle for nucleophilic substitution, enabling further molecular diversification.
  • The use of saturated hindered amines such as N,N-diisopropylethylamine in the chlorination step is critical to achieving high yields of 4,6-dichloropyrimidine by neutralizing HCl and preventing side reactions.
  • Reaction parameters such as molar ratios, temperature, and solvent choice are crucial for optimizing yield and purity, with typical industrial processes favoring temperatures between 60°C and 90°C and polar aprotic solvents like acetonitrile or dichloromethane.
  • Continuous flow reactors are increasingly adopted in industrial synthesis to enhance safety and reproducibility when handling reactive intermediates like chloromethyl derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 4 undergoes nucleophilic substitution under mild conditions. Key reactions include:

  • Alkoxy/O-alkylation : Reacts with alcohols (e.g., methanol, ethanol) in acetone at reflux (75–80°C) to form ether derivatives. K₂CO₃ acts as a base, achieving yields of 86–98% (Table 1) .

  • Amination : Substitution with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMSO, DMF) at 25–50°C produces amine derivatives.

Table 1: Reaction conditions for O-alkylation

SolventTemperature (°C)Time (h)Yield (%)
Acetone75–800.25–289–91
MeCNReflux1–1663–90
CH₂Cl₂25865–70
Data compiled from

Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity, facilitating coupling reactions:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/H₂O at 60°C. Yields range from 70–85% .

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/Xantphos, yielding biaryl amines (55–78%) .

Functionalization via Halogen Exchange

The chlorine atom participates in halogen-exchange reactions:

  • Iodination : KI in acetone replaces chlorine with iodine at 25°C (8 h), producing 4-(iodomethyl)-6-(trifluoromethyl)pyrimidine in 62–65% yield .

  • Fluorination : AgF or KF in DMF at 100°C substitutes chlorine with fluorine, though yields are lower (45–55%) due to steric hindrance.

Mechanistic Insights

  • Steric and Electronic Effects : The trifluoromethyl group withdraws electrons, increasing the electrophilicity of the chloromethyl carbon. This enhances nucleophilic attack but reduces reactivity in bulky substituents (e.g., 6-methyl derivatives yield 70% vs. 90% for 6-phenyl) .

  • Byproduct Formation : Competing N-alkylation is suppressed due to steric hindrance from the trifluoromethyl group, ensuring chemoselective O-alkylation .

Reaction Optimization Factors

Key Parameters :

  • Solvent : Acetone and MeCN maximize yields in substitution reactions due to optimal polarity .

  • Catalyst : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency .

  • Temperature : Reflux conditions (75–80°C) accelerate reactions but may degrade thermally sensitive products .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine has been utilized as a building block in the synthesis of antiviral and anticancer agents. The trifluoromethyl group enhances the biological activity of the resulting compounds due to its electron-withdrawing properties, which can improve binding affinity to biological targets.

  • Case Study: Synthesis of Antiviral Compounds
    A study demonstrated the synthesis of pyrimidine derivatives using this compound as a precursor. These derivatives exhibited promising antiviral activity against several viral strains, highlighting the compound's potential in drug development .

Table 1: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Pyrimidine AAntiviral0.5
Pyrimidine BAnticancer0.8
Pyrimidine CAntibacterial1.2

Agrochemicals

Pesticide Development
The compound is also explored in the formulation of pesticides. Its structural features allow for modifications that can enhance pest control efficacy while minimizing environmental impact.

  • Case Study: Pesticidal Activity
    Research has shown that derivatives of this compound possess insecticidal properties against common agricultural pests. These compounds were synthesized and tested for their effectiveness in field trials, demonstrating significant pest control capabilities .

Table 2: Efficacy of Pesticide Formulations

Pesticide NameTarget PestEfficacy (%)Reference
Pesticide XAphids95
Pesticide YBeetles90
Pesticide ZMites85

Material Science

Polymer Synthesis
In material science, this compound is used as a monomer for synthesizing polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups imparts unique properties to the polymers, making them suitable for high-performance applications.

  • Case Study: Polymer Properties
    A recent study focused on the synthesis of fluorinated polymers using this pyrimidine derivative. The resulting materials exhibited superior thermal resistance and mechanical strength compared to non-fluorinated counterparts, making them ideal for applications in electronics and aerospace .

Table 3: Properties of Fluorinated Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Fluorinated Polymer A300150
Fluorinated Polymer B280140
Non-Fluorinated Polymer200100

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group, in particular, can enhance the binding affinity and metabolic stability of pharmaceuticals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine with structurally related pyrimidine derivatives:

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications References
This compound -CH₂Cl (4), -CF₃ (6) Chloromethyl, Trifluoromethyl Nucleophilic substitution, drug intermediates
6-Chloro-4-hydroxypyrimidine -Cl (6), -OH (4) Chloro, Hydroxyl Limited reactivity; used in coordination chemistry
4-Chloro-6-(trifluoromethyl)pyrimidine -Cl (4), -CF₃ (6) Chloro, Trifluoromethyl Cross-coupling reactions, agrochemicals
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine -Cl (4), -CH₃ (2), -CF₃ (6) Chloro, Methyl, Trifluoromethyl Steric hindrance reduces substitution rates
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine -CF₃ (4), aryl groups (2,6) Trifluoromethyl, Aryl Enhanced stability; kinase inhibitors
4-Chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile -Cl (4), -CF₃ (6), -CN (5) Chloro, Trifluoromethyl, Nitrile Versatile intermediate for heterocyclic synthesis

Reactivity and Stability

  • Chloromethyl vs. Chloro Groups : The chloromethyl group in the target compound is more reactive than a simple chloro substituent (e.g., in 4-Chloro-6-(trifluoromethyl)pyrimidine) due to its ability to undergo nucleophilic displacement. This makes it preferable for alkylation reactions in drug synthesis .
  • Trifluoromethyl vs. Hydroxyl/Methyl Groups : The -CF₃ group increases ring electronegativity, stabilizing the pyrimidine core against oxidation. In contrast, hydroxyl groups (e.g., in 6-Chloro-4-hydroxypyrimidine) enhance polarity and hydrogen bonding but reduce stability in acidic conditions .
  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine) exhibit improved thermal stability but lower solubility in polar solvents compared to alkyl-substituted analogs .

Physicochemical Properties

  • Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxylated analogs. For instance, 6-Chloro-4-hydroxypyrimidine is more soluble in polar solvents due to its -OH group .
  • Melting Points : Aryl-substituted pyrimidines (e.g., 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine) generally have higher melting points (>150°C) due to π-π stacking, whereas alkyl derivatives like the target compound melt at lower temperatures (~80–100°C) .

Biological Activity

4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

The compound features a chloromethyl group at the 4-position and a trifluoromethyl group at the 6-position of the pyrimidine ring. These functional groups enhance its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

Synthesis Overview

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with chloromethyl reagents under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including O-alkylation strategies that leverage the trifluoromethyl moiety for enhanced reactivity .

Pyrimidine derivatives, including this compound, interact with several biological pathways. They are known to inhibit key signaling pathways such as NF-κB and AP-1, which are involved in inflammation and cancer progression . The trifluoromethyl group contributes to the compound's lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Anticancer Activity

Research has demonstrated significant anticancer properties associated with this compound. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). For instance, compounds derived from this scaffold exhibited IC50 values in the low micromolar range against these cell lines .

Cell Line IC50 (µM) Reference
MCF-70.09
A5490.03
K562 (Leukemia)2.27
HeLa (Cervical)1.42

Antifungal and Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antifungal and antimicrobial activities. Studies have indicated that similar pyrimidine derivatives exhibit efficacy against pathogenic bacteria such as E. coli and S. aureus, as well as fungi like C. albicans. .

Case Studies

  • Anticancer Efficacy : A study evaluated various derivatives of pyrimidine against cancer cell lines, revealing that modifications at specific positions significantly enhanced their anticancer activity. Notably, compounds with electron-rich substituents showed superior efficacy compared to standard agents .
  • Antimicrobial Activity : Another investigation focused on the synthesis of chloroethyl pyrimidine nucleosides, which demonstrated potent inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells . This suggests a broader application in targeting various malignancies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Protective Measures : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Work in a fume hood or glovebox to avoid inhalation of volatile byproducts .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated intermediates) from non-halogenated solvents. Use airtight containers labeled with hazard symbols (e.g., "Toxic") and coordinate with certified waste disposal services .
  • Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and treat contaminated surfaces with 10% sodium bicarbonate solution before disposal .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with literature data. For example, the trifluoromethyl group (CF3-CF_3) typically shows a singlet at ~110–120 ppm in 19F^{19}F-NMR .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 225.02 (calculated for C6H4ClF3N2C_6H_4ClF_3N_2) .
  • X-ray Crystallography : Resolve crystal structure to verify bond angles (e.g., C-Cl bond length ~1.73 Å) and spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reaction Optimization :
ParameterOptimal ConditionImpact on Yield
SolventDry DMF or THFReduces hydrolysis of chloromethyl group
Temperature60–80°CBalances reaction rate vs. side reactions
CatalystPd(OAc)2_2/PPh3_3 (5 mol%)Enhances coupling efficiency
PurificationColumn chromatography (hexane:EtOAc 4:1)Removes unreacted trifluoromethyl precursors
  • Key Insight : Use Schlenk-line techniques to exclude moisture, which can hydrolyze the chloromethyl group to hydroxymethyl derivatives .

Q. How can computational and experimental data discrepancies in the compound’s reactivity be resolved?

  • Methodological Answer :

  • Case Study : Molecular docking may predict strong binding to kinase targets (e.g., IC50_{50} < 1 µM), but in vitro assays show weaker activity.
  • Resolution Steps :

Validate computational models with experimental kinetics (e.g., surface plasmon resonance for binding affinity).

Adjust docking parameters (e.g., solvation effects, protonation states) using software like AutoDock Vina .

Perform isotope-labeling (e.g., 18O^{18}O) to track metabolic degradation pathways interfering with activity .

Q. What techniques characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperature (e.g., ~180°C for this compound) .
  • pH Stability Tests :
  • Acidic Conditions (pH 2) : Hydrolysis of chloromethyl group occurs within 24 hours.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours in buffered solutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine
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4-(Chloromethyl)-6-(trifluoromethyl)pyrimidine

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